molecular formula C22H24N4O5S B11277281 6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one

6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one

Cat. No.: B11277281
M. Wt: 456.5 g/mol
InChI Key: AQYILWYHLJADFG-UHFFFAOYSA-N
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Description

6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an inhibitor of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one typically involves multiple steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the preparation of 6-(4-methoxyphenyl)-3(2H)-pyridazinone.

    Formation of Intermediate: This intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a sulfonylating agent to form the desired compound.

    Reaction Conditions: The reactions are usually carried out in anhydrous ethanol under reflux conditions. The reaction mixture is then cooled, and the precipitate is filtered, washed with ether, and dried.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain.

    Receptor Binding: It may also interact with other receptors in the central nervous system, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3(2H)-pyridazinone
  • 6-(4-methoxyphenyl)-3(2H)-pyridazinone
  • 6-(4-bromophenyl)-3(2H)-pyridazinone

Uniqueness

6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both methoxy and sulfonyl groups. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for drug development.

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

3-[4-methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C22H24N4O5S/c1-30-19-6-4-3-5-18(19)25-11-13-26(14-12-25)32(28,29)21-15-16(7-9-20(21)31-2)17-8-10-22(27)24-23-17/h3-10,15H,11-14H2,1-2H3,(H,24,27)

InChI Key

AQYILWYHLJADFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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